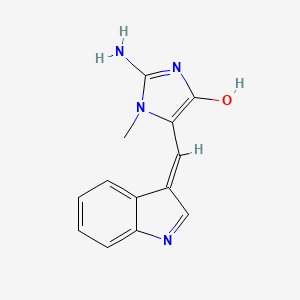
(5Z)-2-imino-5-(1H-indol-3-ylmethylidene)-1-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . This compound features an indole moiety, which is a prevalent structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of indole-3-carboxaldehyde with appropriate hydrazides under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with an indole ring.
Uniqueness
2-IMINO-5-(1H-INDOL-3-YLMETHYLENE)-1-METHYLDIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific structure, which combines an indole moiety with an imidazole ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-amino-5-[(E)-indol-3-ylidenemethyl]-1-methylimidazol-4-ol |
InChI |
InChI=1S/C13H12N4O/c1-17-11(12(18)16-13(17)14)6-8-7-15-10-5-3-2-4-9(8)10/h2-7,18H,1H3,(H2,14,16)/b8-6- |
InChI Key |
DOXBWXKGIMEZIZ-VURMDHGXSA-N |
Isomeric SMILES |
CN1C(=C(N=C1N)O)/C=C\2/C=NC3=CC=CC=C32 |
Canonical SMILES |
CN1C(=C(N=C1N)O)C=C2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















